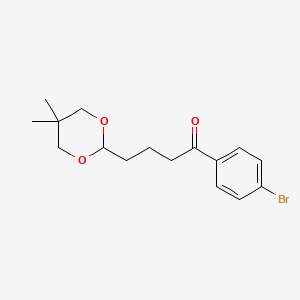

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOADXQSDQOHWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645913 | |

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-74-5 | |

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone: A Key Intermediate in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a specialized chemical intermediate. We will delve into its chemical properties, a plausible and detailed synthetic route grounded in established organic chemistry principles, its spectroscopic characteristics, and its potential applications, particularly in the realm of medicinal chemistry and drug development.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted butyrophenone derivative. The key structural features are a brominated phenyl ring, a four-carbon ketone chain, and a cyclic ketal protecting group. This combination of functionalities makes it a valuable building block in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 898785-74-5 | [1] |

| Molecular Formula | C16H21BrO3 | [1] |

| Molecular Weight | 341.24 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

Strategic Synthesis: A Proposed Pathway

Step 1: Ketal Protection of 4-oxobutanoic acid

The synthesis would commence with the protection of the aldehyde functionality of a suitable precursor, such as 4-oxobutanoic acid or its ester derivative, to prevent its reaction in the subsequent Friedel-Crafts step. The 5,5-dimethyl-1,3-dioxane group serves as a robust protecting group for the aldehyde.[2][3]

Experimental Protocol: Ketalization

-

To a solution of methyl 4-oxobutanoate (1 equivalent) in toluene, add 5,5-dimethyl-1,3-propanediol (1.1 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected keto-ester.

-

The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

-

The carboxylic acid is then converted to the corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride.

Causality of Experimental Choices:

-

Toluene and Dean-Stark Trap: This combination is crucial for driving the reversible ketalization reaction to completion by removing water, a byproduct.[4]

-

p-Toluenesulfonic Acid: A common and effective acid catalyst for ketal formation.[5]

-

Conversion to Acyl Chloride: The acyl chloride is a highly reactive electrophile required for the subsequent Friedel-Crafts acylation.

Step 2: Friedel-Crafts Acylation

The protected acyl chloride is then reacted with bromobenzene in a Friedel-Crafts acylation reaction to form the target molecule.[6][7][8]

Experimental Protocol: Friedel-Crafts Acylation

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl3, 1.2 equivalents) in anhydrous dichloromethane, add the protected acyl chloride (1 equivalent) dropwise.

-

The mixture is stirred for 15 minutes, and then bromobenzene (1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions require anhydrous conditions as the Lewis acid catalyst (AlCl3) reacts with water.

-

Aluminum Chloride (AlCl3): A strong Lewis acid that activates the acyl chloride to form a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution on the bromobenzene ring.[8]

-

Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride complex with the product and to remove any unreacted aluminum salts.[9]

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, we can predict the key features of its 1H NMR, 13C NMR, and Mass Spectra based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butyrophenone chain, and the dioxan ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | d | 2H | Ha (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group. |

| ~7.6-7.7 | d | 2H | Hb (ortho to Br) | Deshielded by the bromine atom. |

| ~4.5-4.6 | t | 1H | Hc (methine of dioxan) | Acetal proton, typically in this region. |

| ~3.6-3.7 | m | 4H | Hd (methylene of dioxan) | Protons on the carbon adjacent to the oxygen atoms of the dioxan ring. |

| ~3.0 | t | 2H | He (methylene adjacent to C=O) | Alpha-protons to the ketone. |

| ~1.9-2.1 | m | 2H | Hf (methylene) | Methylene protons of the butyrophenone chain. |

| ~1.7-1.8 | m | 2H | Hg (methylene adjacent to dioxan) | Methylene protons adjacent to the dioxan ring. |

| ~0.8-1.0 | s | 6H | Hh (methyl groups of dioxan) | Two equivalent methyl groups on the dioxan ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198-200 | C=O | Carbonyl carbon of the ketone. |

| ~135-140 | C-Br | Aromatic carbon attached to bromine. |

| ~130-135 | Cq (aromatic) | Quaternary aromatic carbon attached to the carbonyl group. |

| ~128-132 | CH (aromatic) | Aromatic methine carbons. |

| ~100-105 | O-C-O | Acetal carbon of the dioxan ring. |

| ~70-75 | O-CH2 | Methylene carbons of the dioxan ring. |

| ~35-40 | CH2-C=O | Methylene carbon alpha to the ketone. |

| ~30-35 | C(CH3)2 | Quaternary carbon of the dioxan ring. |

| ~20-30 | CH2 | Other methylene carbons of the butyrophenone chain. |

| ~20-25 | CH3 | Methyl carbons of the dioxan ring. |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 341/343 | Molecular ion peak (M+ and M+2) with approximately 1:1 ratio, characteristic of a monobrominated compound.[10] |

| 183/185 | Fragment corresponding to the bromobenzoyl cation ([Br-C6H4-CO]+). |

| 157 | Fragment from the loss of the bromophenyl group. |

| 143 | Fragment corresponding to the 5,5-dimethyl-1,3-dioxan-2-yl-ethyl cation. |

Diagram of Key ¹H NMR and Mass Spec Fragments

Caption: Key structural fragments for spectroscopic analysis.

Applications in Drug Development and Research

Butyrophenone derivatives are a well-established class of compounds with significant pharmacological activity, particularly as dopamine D2 receptor antagonists.[11] Haloperidol, a prominent antipsychotic medication, is a classic example of a butyrophenone.[12][13]

This compound is strategically designed as a versatile intermediate for the synthesis of more complex molecules.

-

The Bromophenyl Moiety: The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse substituents. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of a compound series.

-

The Protected Aldehyde: The 5,5-dimethyl-1,3-dioxan-2-yl group is a stable cyclic ketal that protects a latent aldehyde functionality. This aldehyde can be deprotected under acidic conditions to participate in subsequent reactions, such as reductive amination to introduce amine-containing side chains, which are prevalent in many centrally acting drugs.[14]

-

The Butyrophenone Core: The butyrophenone scaffold itself is a known pharmacophore for dopamine receptor ligands.[11]

Therefore, this compound is an ideal starting material for the synthesis of novel butyrophenone analogues as potential antipsychotics, or for the development of ligands for other G-protein coupled receptors (GPCRs) where this scaffold may show affinity.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its synthesis, while not explicitly documented in peer-reviewed journals, can be reliably achieved through a logical sequence of ketal protection and Friedel-Crafts acylation. Its structural features, including a modifiable aromatic ring and a protected aldehyde, make it a powerful tool for medicinal chemists and researchers in drug discovery for the construction of complex molecular architectures and the exploration of new pharmacologically active compounds.

References

-

SciSupplies. This compound, 97.0%, 1g. Available from: [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]

-

YouTube. Multi-Step Synthesis 1: An Introduction. Available from: [Link]

-

ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available from: [Link]

-

Chemistry LibreTexts. Grignard Reagents. Available from: [Link]

-

Chemistry Stack Exchange. Help with (retro)synthesis of 4-Bromobutyrophenone. Available from: [Link]

-

PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Sciencemadness.org. Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile. Available from: [Link]

-

Department Chemie und Biologie. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Available from: [Link]

-

NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

-

Chemistry Stack Exchange. Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Available from: [Link]

-

PubMed. Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Available from: [Link]

-

Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available from: [Link]

-

Organic Syntheses. Acetophenone, p-bromo. Available from: [Link]

-

Odinity. Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Available from: [Link]

-

PubMed. Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butyrophenone. III. Duration of antiemetic action and oral effectiveness of Haloperidol (R 1625) and of chlorpromazine in dogs. Available from: [Link]

-

PubMed. Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butyrophenone. IV. Influence of haloperidol (R 1625) and of chlorpromazine on the behaviour of rats in an unfamiliar "open field" situation. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. aroonchande.com [aroonchande.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 10. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butyrophenone. III. Duration of antiemetic action and oral effectiveness of Haloperidol (R 1625) and of chlorpromazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butyrophenone. IV. Influence of haloperidol (R 1625) and of chlorpromazine on the behaviour of rats in an unfamiliar "open field" situation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Structure Elucidation of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Introduction

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a substituted aromatic ketone with potential applications as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of novel antipsychotic agents and other CNS-active molecules.[1] The precise structural characterization of this molecule is paramount to ensure its purity, stability, and suitability for downstream applications in drug discovery and development. This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in established analytical principles and field-proven methodologies. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside chromatographic techniques for purity assessment.

Molecular Structure Overview

The target molecule, this compound, possesses a butyrophenone core, characterized by a phenyl ring attached to a four-carbon chain terminating in a ketone.[2][3] The phenyl ring is substituted with a bromine atom at the para-position (C4'). The butyrophenone side chain is modified with a 5,5-dimethyl-1,3-dioxane group at the C4 position. This dioxane ring is a cyclic acetal, which serves as a protecting group for a terminal aldehyde functionality.[4][5][6]

Synthesis and Potential Impurities: A Self-Validating Approach

A plausible and efficient synthesis of this compound involves a two-step process. Understanding the synthetic route is critical for anticipating potential impurities that could interfere with analytical characterization, thus ensuring the trustworthiness of the elucidation process.

Proposed Synthetic Pathway

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-chloro-4'-bromobutyrophenone.[7][8][9][10]

Step 2: Acetal Formation and Nucleophilic Substitution

The resulting 4-chloro-4'-bromobutyrophenone can then be reacted with a suitable nucleophile to introduce the side chain. However, a more likely and controlled synthesis would involve the protection of a precursor aldehyde. A plausible alternative starts with a protected aldehyde that is then used in a Grignard reaction or similar coupling. For the purpose of elucidating the structure of the final compound, let's consider the final step to be the formation of the butyrophenone.

A more direct route to a similar structure involves the alkylation of a secondary amine with 4-chloro-4'-fluorobutyrophenone.[11][12] By analogy, we can propose a synthesis where a suitable precursor is alkylated to introduce the butyrophenone chain.

A logical synthetic approach would be the reaction of a Grignard reagent derived from bromobenzene with a protected aldehyde derivative.

Let's refine the synthetic strategy for clarity and impurity prediction:

-

Protection of 4-oxobutanoic acid: The aldehyde group of 4-oxobutanoic acid is protected as a 5,5-dimethyl-1,3-dioxane acetal by reaction with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst.

-

Conversion to Acid Chloride: The carboxylic acid of the protected intermediate is converted to an acid chloride using a reagent like thionyl chloride (SOCl₂).

-

Friedel-Crafts Acylation: The acid chloride is then reacted with bromobenzene in a Friedel-Crafts acylation reaction to yield the target molecule.

Anticipated Impurities

Based on this synthetic route, the following impurities should be considered during analysis:

-

Unreacted Starting Materials: Bromobenzene, 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid.

-

Side Products of Friedel-Crafts Acylation: Isomeric products (ortho- and meta-substituted bromobutyrophenones), though the para-isomer is sterically and electronically favored.

-

Hydrolysis Products: Deprotection of the dioxane ring to reveal the corresponding aldehyde.

Spectroscopic and Chromatographic Characterization

A multi-faceted analytical approach is essential for the unambiguous structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of the molecule.[13][14]

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 250 ppm, 1024-4096 scans, relaxation delay of 2 seconds.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) proton-carbon correlations.

-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-2', H-6' (Aromatic) | ~ 7.8 - 7.6 | Doublet | 2H | Protons ortho to the electron-withdrawing carbonyl group and meta to the bromine atom. |

| H-3', H-5' (Aromatic) | ~ 7.6 - 7.4 | Doublet | 2H | Protons meta to the carbonyl group and ortho to the bromine atom. |

| H-2 (Butyrophenone) | ~ 3.0 - 2.8 | Triplet | 2H | Methylene protons alpha to the carbonyl group. |

| H-3 (Butyrophenone) | ~ 2.0 - 1.8 | Multiplet | 2H | Methylene protons beta to the carbonyl group. |

| H-4 (Butyrophenone) | ~ 4.5 - 4.3 | Triplet | 1H | Methine proton of the acetal, deshielded by two oxygen atoms. |

| H-a, H-e (Dioxane) | ~ 3.7 - 3.5 | Doublets | 4H | Axial and equatorial methylene protons of the dioxane ring. May exhibit complex splitting due to magnetic non-equivalence.[2] |

| -CH₃ (Dioxane, axial) | ~ 1.2 - 1.0 | Singlet | 3H | Methyl group in the axial position of the dioxane ring. |

| -CH₃ (Dioxane, equatorial) | ~ 0.8 - 0.6 | Singlet | 3H | Methyl group in the equatorial position of the dioxane ring. |

Note: The chemical shifts of the dioxane protons and methyl groups can be influenced by the chair conformation of the ring and the relative orientation of the substituents.[15]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C=O (Ketone) | ~ 200 - 195 | Carbonyl carbon of the butyrophenone.[16][17][18] |

| C-1' (Aromatic) | ~ 138 - 135 | Quaternary aromatic carbon attached to the carbonyl group. |

| C-4' (Aromatic) | ~ 132 - 128 | Aromatic carbon attached to the bromine atom. |

| C-2', C-6' (Aromatic) | ~ 130 - 128 | Aromatic carbons ortho to the carbonyl group. |

| C-3', C-5' (Aromatic) | ~ 132 - 130 | Aromatic carbons meta to the carbonyl group. |

| C-4 (Butyrophenone) | ~ 104 - 100 | Acetal carbon, significantly deshielded by two oxygen atoms.[19] |

| C-a, C-e (Dioxane) | ~ 77 - 75 | Methylene carbons of the dioxane ring.[19] |

| C-2 (Butyrophenone) | ~ 38 - 35 | Methylene carbon alpha to the carbonyl group. |

| C-3 (Butyrophenone) | ~ 25 - 22 | Methylene carbon beta to the carbonyl group. |

| C-5 (Dioxane) | ~ 30 - 28 | Quaternary carbon of the dioxane ring.[19] |

| -CH₃ (Dioxane) | ~ 22 - 20 | Methyl carbons of the dioxane ring.[19] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable fragmentation information, which acts as a fingerprint for the molecule.

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[20]

Key Fragmentation Pathways:

-

Molecular Ion (M⁺): A pair of peaks at m/z 356 and 358, corresponding to [C₁₆H₂₁⁷⁹BrO₃]⁺ and [C₁₆H₂₁⁸¹BrO₃]⁺.

-

α-Cleavage: Cleavage of the bond between C1 and C2 of the butyrophenone chain, leading to the formation of the bromobenzoyl cation. This will result in a prominent pair of peaks at m/z 183 and 185.[21][22]

-

McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, involving the transfer of a hydrogen from the dioxane ring to the carbonyl oxygen, followed by the elimination of a neutral alkene. This would result in a fragment ion, but given the cyclic nature of the side chain, this may be less favored or lead to a more complex rearrangement. A more likely McLafferty-type rearrangement would involve the butyrophenone chain itself, leading to the loss of propene and the formation of an enol radical cation at m/z 120 (for the non-brominated analogue).[21][22] For our molecule, this would lead to a fragment containing the dioxane ring.

-

Loss of the Dioxane Side Chain: Cleavage of the C3-C4 bond of the butyrophenone chain can lead to a fragment corresponding to the loss of the dioxane-containing radical.

-

Fragmentation of the Dioxane Ring: The dioxane ring can undergo fragmentation, for example, by loss of a methyl group or isobutene.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.[23]

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2960 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~ 1685 | C=O stretch | Aromatic Ketone[7][8][23][24] |

| ~ 1600, 1480 | C=C stretch | Aromatic Ring |

| ~ 1200 - 1000 | C-O stretch | Acetal (Dioxane)[4] |

| ~ 850 - 800 | C-H bend | Para-disubstituted aromatic ring |

| ~ 600 - 500 | C-Br stretch | Aryl bromide |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the compound and for quantifying any impurities.[25]

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL and dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Program: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

This method should effectively separate the target molecule from more polar starting materials and less polar side products.[23][26]

Integrated Structure Elucidation Workflow

The definitive structure elucidation of this compound relies on the convergence of data from all analytical techniques.

Conclusion

The structural integrity of this compound can be unequivocally established through a systematic and multi-pronged analytical strategy. By integrating the detailed structural information from NMR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, and confirming the presence of key functional groups with IR spectroscopy, a complete and confident structural assignment can be made. Furthermore, the use of chromatographic techniques ensures the purity of the compound, which is a critical parameter for its intended use in research and development. This comprehensive approach, grounded in a thorough understanding of the compound's synthesis and potential impurities, provides a robust framework for the characterization of this and other related novel chemical entities.

References

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. Available at: [Link]

-

(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

-

The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. PubMed. Available at: [Link]

-

Help with (retro)synthesis of 4-Bromobutyrophenone. Chemistry Stack Exchange. Available at: [Link]

-

5,5-Acetals. K. K. (Jonathan) M. M. K. Tse, M. D. C. (Ed.). In Carbonyl Protecting Groups. Wiley. Available at: [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

-

Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

-

1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. ResearchGate. Available at: [Link]

-

Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]

-

HPLC method development for aldehydes and ketones. Chromatography Forum. Available at: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations. ACS Publications. Available at: [Link]

-

HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies. NPTEL. Available at: [Link]

-

Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. Available at: [Link]

-

Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library. Available at: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

-

Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]

-

Tables For Organic Structure Analysis. University of Colorado Boulder. Available at: [Link]

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. Available at: [Link]

- Substituted butyrophenone derivatives. Google Patents.

-

Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. Available at: [Link]

-

impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. Available at: [Link]

Sources

- 1. WO2006116848A1 - Substituted butyrophenone derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. worldresearchlibrary.org [worldresearchlibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Butyrophenone(495-40-9) 13C NMR spectrum [chemicalbook.com]

- 17. compoundchem.com [compoundchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. archive.nptel.ac.in [archive.nptel.ac.in]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. auroraprosci.com [auroraprosci.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS No. 898785-74-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, a key chemical intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and professionals in drug development. Our focus is on the practical application of this compound, grounded in established chemical principles and supported by verifiable references.

Chemical Identity and Properties

This compound is a substituted butyrophenone derivative. The presence of the bromophenyl group and the protected butyryl chain makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898785-74-5 | Internal Verification |

| Molecular Formula | C₁₆H₂₁BrO₃ | [Internal Verification] |

| Molecular Weight | 341.24 g/mol | [Internal Verification] |

| IUPAC Name | 1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | [Internal Verification] |

| Canonical SMILES | CC1(C)COC(CCCC(=O)C2=CC=C(Br)C=C2)OC1 | [Internal Verification] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

It is crucial to distinguish this compound from its isomer, 3'-bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, which has the CAS number 898785-72-3.[1][2] The position of the bromine atom on the phenyl ring significantly influences its reactivity in subsequent synthetic steps.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is logically approached in two main stages: first, the preparation of the protected acylating agent, and second, the Friedel-Crafts acylation of bromobenzene.

Stage 1: Synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride

The initial step involves the protection of a precursor to the butyryl chain, followed by conversion to the reactive acyl chloride. This strategy is essential to prevent unwanted side reactions during the subsequent Friedel-Crafts acylation. The 5,5-dimethyl-1,3-dioxane group serves as a robust protecting group for a terminal aldehyde or a precursor functionality.

Experimental Protocol:

-

Protection of a Butyraldehyde Precursor: A suitable starting material, such as 4-oxobutanoic acid or its ester, would be reacted with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene, with azeotropic removal of water to drive the reaction to completion.

-

Conversion to the Acyl Chloride: The resulting carboxylic acid would then be converted to the acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).

Stage 2: Friedel-Crafts Acylation of Bromobenzene

The core of the synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3][4] The prepared acyl chloride is reacted with bromobenzene in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality in Experimental Choices:

-

Choice of Catalyst: Aluminum chloride is a highly effective Lewis acid for activating the acyl chloride to form the reactive acylium ion.[5][6] A stoichiometric amount is often required as it complexes with the product ketone.

-

Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used.[5]

-

Reaction Temperature: The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to ensure completion.[5]

-

Work-up: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]

Experimental Protocol:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride in dry dichloromethane, add 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a short period to allow for the formation of the acylium ion complex.

-

Add bromobenzene to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Analytical Characterization

While specific spectral data for this compound is not widely published, its structure can be unequivocally confirmed through a combination of standard analytical techniques. The expected spectral features are outlined below based on the analysis of its constituent functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the 1,4-disubstituted benzene ring (two doublets).- Methylene protons of the butyrophenone chain (triplets and multiplets).- Methine proton of the dioxane ring (a triplet).- Methylene protons of the dioxane ring.- Methyl protons of the dimethyl group on the dioxane ring (a singlet). |

| ¹³C NMR | - Carbonyl carbon of the ketone.- Aromatic carbons (with characteristic shifts for carbons attached to bromine and the carbonyl group).- Carbons of the butyrophenone and dioxane aliphatic chains.- Quaternary and methyl carbons of the dimethyl group. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ketone.- C-Br stretching vibration.- C-O stretching vibrations for the dioxane ring.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) and an M+2 peak of similar intensity due to the presence of bromine.- Fragmentation pattern corresponding to the loss of fragments from the butyrophenone and dioxane moieties. |

Applications in Research and Drug Development

Butyrophenone derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting antipsychotic and other central nervous system activities.[7] this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The protected ketone allows for modifications at other positions of the molecule without interference from the carbonyl group. This protecting group can be readily removed under acidic conditions to reveal the ketone, which can then be further functionalized.

While specific examples of its use in the synthesis of named drug candidates are not prevalent in publicly accessible databases, its structural motifs are common in compounds targeting neurological and endocrinological disorders.[8] The strategic placement of the bromo and protected keto groups makes it an ideal building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a full toxicological profile is not available, the safety data for similar compounds suggests that it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its synthesis, while not extensively detailed in the literature, can be reliably achieved through a well-understood Friedel-Crafts acylation protocol. The presence of orthogonal functional groups—a reactive bromine atom and a protected ketone—allows for sequential and selective modifications, making it a valuable building block for the creation of complex molecular architectures. Further research into its applications is likely to reveal its role in the development of novel therapeutic agents.

References

-

Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Retrieved from [Link]

-

Friedel-Crafts Acetylation of Bromobenzene Lab Report. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation. (2024, October 26). Save My Exams. Retrieved from [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved from [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

- (l,6-NAPHTHYRIDIN-3-YL) PHENYL 5 UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES. (2013, September 12). Google Patents.

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.

-

(4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one. (n.d.). Google Patents.

-

Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone. (n.d.). Google Patents.

-

Friedel Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]

- The preparation of bromo-p- terphenyl derivatives. (n.d.). Google Patents.

-

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) Friedel-Crafts Acylation. (2019, April 8). ResearchGate. Retrieved from [Link]

-

(PDF) (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.

- Production of propiophenone. (n.d.). Google Patents.

- Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one. (n.d.). Google Patents.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 898785-72-3|3'-bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone|BLDpharm [bldpharm.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. studylib.net [studylib.net]

- 7. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 9. echemi.com [echemi.com]

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone chemical properties

An In-Depth Technical Guide to 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone: A Core Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in pharmaceutical research and development. This document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis via Friedel-Crafts acylation, and explores its primary application as a versatile building block for complex molecular architectures, particularly in the development of novel therapeutics. The strategic combination of a protected carbonyl moiety, a butyrophenone linkage, and a reactive aromatic bromide makes this compound an invaluable tool for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ketone. Its structure is defined by a 4-bromophenyl group attached to a four-carbon chain, with the terminal carbonyl protected as a dimethyl-1,3-dioxane (a neopentyl glycol ketal). This protecting group strategy is critical, rendering the otherwise reactive aldehyde/ketone inert to a wide range of reaction conditions, thereby enabling selective modification at other sites of the molecule.

Structural and Molecular Data

The fundamental properties of the molecule are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | N/A |

| CAS Number | 898785-74-5 | [1] |

| Molecular Formula | C₁₆H₂₁BrO₃ | [1] |

| Molecular Weight | 341.24 g/mol | N/A |

| Canonical SMILES | CC1(C)COC(CCCC(=O)C2=CC=C(Br)C=C2)OC1 | N/A |

| InChI Key | Inferred from 3'-isomer: ILAGKRUYPSLJFZ-UHFFFAOYSA-N | [2] |

Predicted Spectral Characteristics

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral signatures based on well-established principles and data from analogous compounds such as butyrophenone and 4-bromoacetophenone.[3][4]

-

¹H NMR (in CDCl₃, 400 MHz) :

-

Aromatic Protons : Two doublets are expected in the aromatic region (~7.6-7.9 ppm). The protons ortho to the carbonyl group will appear as a doublet around δ 7.85 ppm, and the protons ortho to the bromine atom will appear as a doublet around δ 7.65 ppm.

-

Dioxane Protons : A singlet for the methine proton (CH) of the dioxane ring is expected around δ 4.5 ppm. The four methylene protons (CH₂) of the dioxane ring will likely appear as two singlets or an AB quartet system around δ 3.6-3.7 ppm.

-

Aliphatic Chain : The methylene group adjacent to the carbonyl (α-CH₂) will be a triplet around δ 3.0 ppm. The other two methylene groups (β, γ-CH₂) will appear as multiplets between δ 1.8-2.2 ppm.

-

Dimethyl Protons : Two singlets for the non-equivalent methyl groups on the dioxane ring are expected around δ 0.9 and δ 1.1 ppm.

-

-

¹³C NMR (in CDCl₃, 100 MHz) :

-

Carbonyl Carbon : The ketone carbon is expected around δ 198-200 ppm.

-

Aromatic Carbons : The ipso-carbon attached to the carbonyl will be around δ 136 ppm. The carbon bearing the bromine will be at ~δ 128 ppm. The other two aromatic CH carbons will appear around δ 130 and δ 132 ppm.

-

Dioxane Carbons : The acetal carbon (O-C-O) will be around δ 102 ppm. The quaternary carbon will be near δ 30 ppm, and the O-CH₂ carbons around δ 77 ppm.

-

Aliphatic Chain : Carbons of the butyl chain will appear in the δ 20-40 ppm range.

-

Dimethyl Carbons : The methyl carbons will be found upfield, around δ 22-23 ppm.

-

-

Mass Spectrometry (EI) : The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity at m/z 340 and 342. Key fragmentation would involve the loss of the dioxane group and cleavage along the butyrophenone chain.

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of bromobenzene.[5] This classic electrophilic aromatic substitution reaction provides a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Synthesis Workflow

The synthesis is a two-stage process: first, the preparation of the acylating agent, and second, the Friedel-Crafts reaction itself.

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for Friedel-Crafts reactions and should be adapted and optimized as necessary.

Stage 1: Preparation of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid (1.0 eq).

-

Add thionyl chloride (1.5 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

-

In a separate, dry, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the crude acyl chloride (1.1 eq) from Stage 1 in anhydrous DCM to the AlCl₃ suspension. An acylium ion complex will form.[6]

-

To this mixture, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Causality and Experimental Choices

-

Choice of Protecting Group : The 5,5-dimethyl-1,3-dioxane (neopentyl glycol ketal) is chosen for its high stability across a wide range of pH conditions, particularly the strongly acidic Lewis acid environment of the Friedel-Crafts reaction. Its steric bulk also enhances stability.

-

Lewis Acid Catalyst : Aluminum chloride (AlCl₃) is a powerful Lewis acid that effectively coordinates with the acyl chloride, facilitating the formation of the highly electrophilic acylium ion required for the reaction.[5][7]

-

Solvent : Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes the reactants and intermediates.

-

Reaction Control : The bromine atom on bromobenzene is an ortho-, para-directing deactivator. The acylation occurs predominantly at the para-position (4'-position) due to the significant steric hindrance at the ortho-positions imposed by the bromine atom.[5]

Core Application: A Versatile Intermediate in Drug Discovery

The true value of this compound lies in its role as a multi-functional synthetic building block. The butyrophenone core is a well-established pharmacophore in many centrally acting agents, including antipsychotics like Haloperidol.[8][9][10] This intermediate provides three key points for molecular elaboration:

-

The Bromo-Aryl Group : Serves as a versatile "handle" for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

-

The Ketone : Can be deprotected under mild acidic conditions to reveal the carbonyl group for subsequent reactions like reductive amination, aldol condensation, or conversion to a hydroxyl group.

-

The α-Methylene Group : The protons alpha to the ketone can be involved in enolate chemistry once the ketone is deprotected.

Exemplar Synthetic Utility

The diagram below illustrates a common synthetic pathway where the intermediate is used to construct a complex, drug-like molecule, such as an analog of Haloperidol.

Caption: Synthetic utility in building drug-like scaffolds.

This pathway demonstrates how the aromatic bromide can be functionalized first, preserving the protected ketone. The subsequent deprotection unmasks the carbonyl, which can then be used, for example, in a reductive amination step to complete the synthesis of a complex piperidine-butyrophenone analog. This strategic, orthogonal functionalization is a cornerstone of modern medicinal chemistry.[11]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical intermediates is paramount.

Hazard Identification

Based on supplier safety data, this compound should be handled with care.[1]

-

GHS Pictogram : GHS07 (Harmful/Irritant)

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Self-Validating Handling Protocol

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles. For weighing or transfers of solid material, a dust mask or respirator may be appropriate.

-

Handling : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Ensure adequate ventilation.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. From experience, storing the material under an inert atmosphere (argon or nitrogen) can prevent slow degradation and maintain purity over long-term storage.

References

-

SciSupplies. (n.d.). This compound, 97.0%, 1g. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

-

Ablordeppey, S. Y., et al. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. Retrieved from [Link]

-

Cohen, B. M., et al. (1982). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Yamato, T. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the haloperidol analog HAL-F. Retrieved from [Link]

-

Ablordeppey, S. Y., et al. (2000). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. OUCI. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-4-fluoro-butyrophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Ablordeppey, S. Y., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PMC. Retrieved from [Link]

-

Sharma, V., et al. (2015). Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. PMC. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. Retrieved from [Link]

Sources

- 1. This compound, 97.0%, 1g [scisupplies.eu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. rsc.org [rsc.org]

- 4. Butyrophenone(495-40-9) 1H NMR spectrum [chemicalbook.com]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. One moment, please... [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. While specific pharmacological data for this molecule is not yet publicly available, its structural features strongly suggest its classification within the butyrophenone family of compounds. Butyrophenones are a well-established class of pharmaceuticals, many of which exhibit potent antipsychotic properties through their interaction with central nervous system receptors.[1][2] This guide will, therefore, postulate a primary mechanism of action for this compound based on its structural analogy to known butyrophenones and will outline a rigorous, multi-faceted experimental plan to validate this hypothesis. The methodologies described herein are designed to provide a clear and logical path for researchers to thoroughly characterize the pharmacological profile of this and similar novel chemical entities.

Introduction: The Butyrophenone Landscape and a Novel Entrant

The butyrophenone chemical scaffold, characterized by a 1-phenylbutan-1-one core, has been a cornerstone in the development of antipsychotic medications for decades.[1] Members of this class, such as the widely-used haloperidol, primarily exert their therapeutic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] This dopaminergic blockade is instrumental in mitigating the positive symptoms of psychosis, including hallucinations and delusions.[3] Furthermore, many butyrophenone derivatives exhibit varying affinities for other neurotransmitter receptors, such as serotonin (5-HT), histamine (H), and adrenergic (α) receptors, which contributes to their broader pharmacological profiles and, in some cases, their side effects.[3][5][6]

The compound of interest, this compound, possesses the characteristic butyrophenone backbone. The presence of a bromo-substituted phenyl ring and a bulky dioxanyl group suggests the potential for unique receptor interactions and a distinct pharmacokinetic profile. This guide puts forth the primary hypothesis that this compound acts as a dopamine D2 receptor antagonist, with possible modulatory effects on other CNS receptors. The subsequent sections will detail the experimental strategies required to systematically investigate and validate this proposed mechanism.

Postulated Signaling Pathway

Based on the extensive literature on butyrophenone antipsychotics, the principal hypothesized mechanism of action for this compound is the blockade of dopamine D2 receptors. In psychotic disorders, an overactivity of dopaminergic neurons is often observed.[3] By acting as an antagonist, the compound would bind to postsynaptic D2 receptors without activating them, thereby preventing the binding of endogenous dopamine and reducing the downstream signaling cascade. This would lead to a normalization of dopaminergic neurotransmission and an alleviation of psychotic symptoms.

Figure 1: Postulated mechanism of action for this compound as a dopamine D2 receptor antagonist.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that this compound is a dopamine D2 receptor antagonist, a multi-tiered experimental approach is essential. This should progress from initial in vitro binding assays to more complex cell-based functional assays and finally to in vivo models of psychosis.

Tier 1: In Vitro Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for a panel of relevant CNS receptors. This provides a broad overview of its potential targets.

Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain cell membranes from cell lines recombinantly expressing the human dopamine D2 receptor (long and short isoforms), as well as other receptors of interest (e.g., D1-D5, 5-HT1A, 5-HT2A, H1, M1, α1, and α2).

-

Competition Binding: Incubate the cell membranes with a known radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Expected Outcome and Interpretation:

A low Ki value for the D2 receptor would indicate high binding affinity and support the primary hypothesis. The affinities for other receptors will help to build a more complete pharmacological profile and predict potential side effects.

| Target Receptor | Radioligand | Test Compound Concentration Range | Expected Ki (nM) |

| Dopamine D2 | [3H]-Spiperone | 0.1 nM - 10 µM | < 100 |

| Dopamine D1 | [3H]-SCH23390 | 0.1 nM - 10 µM | > 1000 |

| Serotonin 5-HT2A | [3H]-Ketanserin | 0.1 nM - 10 µM | Variable |

| Histamine H1 | [3H]-Pyrilamine | 0.1 nM - 10 µM | Variable |

| Muscarinic M1 | [3H]-Pirenzepine | 0.1 nM - 10 µM | Variable |

| Adrenergic α1 | [3H]-Prazosin | 0.1 nM - 10 µM | Variable |

Table 1: Example receptor binding assay panel and hypothetical expected outcomes for a selective D2 antagonist.

Tier 2: In Vitro Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound at the receptor. Is it an agonist, antagonist, or inverse agonist?

Protocol: cAMP Assay for D2 Receptor Function

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor, which is a Gi-coupled receptor.

-

Treatment: Treat the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence and absence of varying concentrations of this compound. The agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence of different concentrations of the test compound. A rightward shift in the agonist dose-response curve with no change in the maximal response is indicative of competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.

Expected Outcome and Interpretation:

If this compound is a D2 receptor antagonist, it will inhibit the quinpirole-induced decrease in cAMP levels in a concentration-dependent manner.

Figure 2: A tiered experimental workflow for characterizing the mechanism of action.

Tier 3: In Vivo Behavioral Models

The final step is to assess the in vivo efficacy of the compound in animal models that are predictive of antipsychotic activity.

Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

-

Animal Acclimation: Acclimate rodents (mice or rats) to the testing environment (e.g., open field arenas equipped with automated activity monitoring).

-

Compound Administration: Administer various doses of this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

-

Psychostimulant Challenge: After a suitable pretreatment time, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion, which is a model for the positive symptoms of psychosis.

-

Behavioral Assessment: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

-

Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.

Expected Outcome and Interpretation:

A dose-dependent inhibition of amphetamine-induced hyperlocomotion by this compound would provide strong evidence for its in vivo D2 receptor antagonist activity and its potential as an antipsychotic agent.

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its structural classification as a butyrophenone provides a strong rationale for hypothesizing a primary role as a dopamine D2 receptor antagonist. The experimental framework detailed in this guide offers a systematic and robust approach to validating this hypothesis. Through a combination of in vitro binding and functional assays, followed by in vivo behavioral studies, researchers can thoroughly characterize the pharmacological profile of this novel compound. The insights gained from these studies will be invaluable for its potential development as a therapeutic agent and will contribute to the broader understanding of the structure-activity relationships within the butyrophenone class of molecules.

References

-

Drews, E., et al. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry Letters, 18(15), 4454-4457. [Link]

-

Wikipedia. (n.d.). Butyrophenone. Retrieved January 17, 2026, from [Link]

-

Drews, E., et al. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PubMed. [Link]

-

Pellegrini-Giampietro, D. E., et al. (1999). Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 23(3), 433-447. [Link]

-

Gupta, R. C. (Ed.). (2018). Butyrophenones. In Veterinary Toxicology (pp. 433-434). Academic Press. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bromperidol? Retrieved January 17, 2026, from [Link]

-

Taylor & Francis. (n.d.). Butyrophenone – Knowledge and References. Retrieved January 17, 2026, from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of droperidol? Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Bromperidol. Retrieved January 17, 2026, from [Link]

Sources

- 1. Butyrophenone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Butyrophenone Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the diverse biological activities of butyrophenone derivatives, a class of compounds renowned for their significant impact on central nervous system (CNS) disorders and emerging potential in other therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Introduction: The Enduring Legacy of Butyrophenones

The butyrophenone scaffold, characterized by a ketone flanked by a phenyl ring and a butyl chain, is the foundation for a multitude of pharmacologically active molecules.[1] Since their discovery, butyrophenone derivatives have become cornerstone therapies, particularly in the management of psychiatric disorders.[2] Haloperidol, the most prominent member of this class, revolutionized the treatment of schizophrenia and remains a widely used antipsychotic.[3] However, the biological repertoire of these compounds extends far beyond their well-established neuroleptic effects, with ongoing research revealing promising activities in oncology, infectious diseases, and neuroprotection. This guide will dissect the core biological activities of butyrophenone derivatives, providing a robust framework for future research and development.

The Primary Biological Activity: Antipsychotic Efficacy

The hallmark biological activity of many butyrophenone derivatives is their antipsychotic effect, which is primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] An overactivity of dopamine in this region is linked to the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] By blocking these receptors, butyrophenones can alleviate these symptoms.[3]

Mechanism of Action: Dopamine D2 Receptor Antagonism and Downstream Signaling

Butyrophenone derivatives, such as haloperidol and benperidol, are potent antagonists of the dopamine D2 receptor.[5] The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] By blocking the D2 receptor, butyrophenones prevent this signaling cascade.

The therapeutic effects and side effects of butyrophenone antipsychotics are intrinsically linked to their interaction with the four major dopamine pathways in the brain[3]:

-

Mesolimbic Pathway: Blockade of D2 receptors in this pathway is responsible for the antipsychotic effects.[3]

-

Nigrostriatal Pathway: D2 antagonism in this pathway, which is involved in motor control, can lead to extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia.[3]

-